3-Isopropylisoquinolin-4-OL
Description
Significance of the Isoquinoline (B145761) Core in Heterocyclic Chemistry
The isoquinoline scaffold, a heterocyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of modern medicinal and synthetic chemistry. thieme-connect.deresearchgate.net This structural motif is not merely a synthetic curiosity but is a "privileged scaffold," meaning it is frequently found in molecules with significant biological activity. beilstein-journals.org Its prevalence is notable in numerous natural alkaloids, such as papaverine (B1678415) and morphine, and it forms the structural basis for a wide range of synthetic compounds with diverse pharmacological properties. thieme-connect.deorganic-chemistry.org
The utility of the isoquinoline core extends to its role as a versatile intermediate in organic synthesis, allowing chemists to construct complex molecular architectures. researchgate.net Researchers have developed an extensive toolkit of reactions, including the classic Bischler-Napieralski, Pictet-Spengler, and Pomeranz–Fritsch reactions, to build the isoquinoline system. organic-chemistry.orgmlsu.ac.in The inherent reactivity of the scaffold allows for functionalization at various positions, leading to a vast chemical space of derivatives. mlsu.ac.in These derivatives have been investigated for numerous therapeutic applications, including as anticancer, anti-inflammatory, antimalarial, and antimicrobial agents. thieme-connect.deorganic-chemistry.orggoogle.comacs.org
Historical Context of Isoquinolinol Derivatives in Academic Investigation
The study of isoquinoline and its derivatives dates back to its first isolation from coal tar in 1885. acs.org Among the many classes of its derivatives, isoquinolinols (or hydroxyisoquinolines) have garnered significant academic interest. These compounds exist in tautomeric forms, as either isoquinolinols or isoquinolinones, which adds a layer of complexity and opportunity to their chemical behavior. Current time information in Bangalore, IN.
Early research focused on the fundamental synthesis and reactivity of these compounds. For instance, a 1971 study detailed a general synthetic methodology for preparing 6,8-dihydroxyisoquinolines, highlighting the ongoing effort to access less common substitution patterns. nih.gov The development of synthetic routes to access specific isomers, such as 4-hydroxyisoquinolines and their tetrahydro derivatives, has been a persistent theme in the literature, reflecting their importance as synthetic intermediates and potential pharmacophores. The investigation into isoquinolinols has paved the way for understanding how the position of the hydroxyl group influences the electronic properties and reactivity of the entire heterocyclic system.
Scope of Research on 3-Isopropylisoquinolin-4-OL within the Broader Isoquinoline Landscape
While the broader isoquinoline family is the subject of extensive research, the specific compound This compound is not widely documented in peer-reviewed scientific literature. It is primarily cataloged as a research chemical by commercial suppliers. However, its structure is of significant interest when viewed through the lens of its constituent parts.
The synthesis of 3-substituted-4-hydroxyisoquinoline systems is an active area of chemical research. General strategies often involve the construction of the core isoquinoline ring from appropriately substituted precursors, such as 2-alkynylbenzaldehydes. mlsu.ac.in The introduction of an alkyl group, like isopropyl, at the C-3 position and a hydroxyl group at the C-4 position creates a specific electronic and steric environment that could influence molecular interactions.
Recent advanced research underscores the importance of the isopropyl-isoquinoline substructure. For example, a 2022 paper in the Journal of Medicinal Chemistry described the development of a potent EGFR inhibitor for cancer treatment, which features a 5-isopropylisoquinoline moiety as a key structural component. This demonstrates that isoquinoline molecules carrying isopropyl groups are being actively synthesized and evaluated in cutting-edge drug discovery programs. Therefore, this compound can be considered a yet-to-be-explored member of a class of compounds that holds significant potential for applications in medicinal chemistry and materials science.
Data Tables
Table 1: Chemical Properties of this compound
This table summarizes the basic chemical identifiers for the compound.
| Identifier | Value |
| CAS Number | 90679-67-7 |
| Molecular Formula | C12H13NO |
| Molecular Weight | 187.24 g/mol |
| SMILES | OC1=C(C(C)C)N=CC2=C1C=CC=C2 |
| IUPAC Name | This compound |
Table 2: Comparative ¹H NMR Spectroscopic Data of Substituted Isoquinoline Derivatives
As specific, published spectroscopic data for this compound is unavailable, this interactive table presents ¹H NMR data for related substituted tetrahydroisoquinoline-4-carboxylic acid derivatives to illustrate how substitutions on the isoquinoline framework affect the chemical shifts (δ) of core protons. This data is sourced from a 2023 study on their synthesis and bioactivity.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|
Structure
2D Structure
3D Structure
Properties
CAS No. |
90679-67-7 |
|---|---|
Molecular Formula |
C12H13NO |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
3-propan-2-ylisoquinolin-4-ol |
InChI |
InChI=1S/C12H13NO/c1-8(2)11-12(14)10-6-4-3-5-9(10)7-13-11/h3-8,14H,1-2H3 |
InChI Key |
KVIXUKOYLSEVOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C2=CC=CC=C2C=N1)O |
Origin of Product |
United States |
Mechanistic Investigations of 3 Isopropylisoquinolin 4 Ol Synthesis and Reactions
Elucidation of Reaction Pathways and Transition States
The formation of the 3-substituted isoquinolin-4-ol core can be achieved through various synthetic strategies, each involving distinct reaction pathways and transition states. Computational methods, such as Density Functional Theory (DFT), have become invaluable for clarifying these complex mechanisms. acs.org
One prominent method is the palladium-catalyzed Larock isoquinoline (B145761) synthesis, which provides an efficient route to 3,4-disubstituted isoquinolines. acs.org Mechanistic studies and DFT calculations suggest a catalytic cycle that involves the formation of key intermediates. acs.org Kinetic studies have shown that in some cases, an isoquinolinium intermediate is rapidly formed and reaches its peak concentration early in the reaction. acs.org Control experiments have helped rule out alternative pathways, such as a direct C-H activation mechanism. acs.org
Another versatile approach involves a copper-catalyzed cascade reaction following a multicomponent Ugi reaction. The proposed mechanism for this transformation begins with a Cu(I)-catalyzed ortho-directed Ullmann-type C-C coupling to form an initial intermediate. acs.org This is followed by an intramolecular condensation. acs.org The final steps to generate the isoquinolone-4-carboxylic acid scaffold involve the departure of a hydroxide (B78521) ion and a subsequent intramolecular SN2 reaction. acs.org
Rhodium-catalyzed syntheses have also been developed, proceeding through a redox-neutral sequence. This pathway involves an initial ortho-rhodation, C-H vinylation, and subsequent C-N bond formation, where the N-O bond of an oxime derivative acts as an internal oxidant to maintain the Rh(III) catalytic cycle. datapdf.com
For the related pyridin-4-ol systems, a three-component reaction has been described involving lithiated alkoxyallenes, nitriles, and carboxylic acids. chim.it The proposed pathway is a multi-step sequence that includes the protonation of an allene (B1206475) subunit, nucleophilic attack by a carboxylate, an acyl shift, and a final intramolecular aldol-type addition followed by dehydration and tautomerization to yield the pyridin-4-ol product. chim.it The aldol-type cyclization is noteworthy as it involves a typically weak electrophile, the amide carbonyl group, which is sufficiently activated by an attached trifluoroacetyl group. chim.it
Table 1: Overview of Proposed Synthetic Pathways for Isoquinoline/Isoquinolinol Skeletons
| Synthetic Method | Key Steps | Proposed Intermediates |
|---|---|---|
| Palladium-Catalyzed Larock Synthesis | Oxidative addition, migratory insertion, reductive elimination, β-hydride elimination. acs.org | 2-(tert-butyl)-isoquinolin-2-ium. acs.org |
| Copper-Catalyzed Ugi Post-Cyclization | Ullmann-type C-C coupling, intramolecular condensation, SN2 reaction. acs.org | Copper-complexed intermediates, isoquinolone species. acs.org |
| Rhodium(III)-Catalyzed Synthesis | Ortho-rhodation, C-H vinylation, C-N bond formation, reductive elimination. datapdf.com | Vinyl rhodium intermediate. datapdf.com |
| Three-Component Pyridin-4-ol Synthesis | Nucleophilic addition, acyl shift, intramolecular aldol-type addition, dehydration, tautomerization. chim.it | N-acylated 1,3-diene, cyclic aldol (B89426) adduct. chim.it |
The identification of transition state geometries is a critical aspect of understanding these reaction mechanisms. youtube.com While challenging, computational tools can model these high-energy states, providing insight into the factors that control reaction selectivity and efficiency. acs.orgyoutube.comdiva-portal.org For example, in the asymmetric Larock synthesis, DFT calculations have successfully clarified the origin of the observed enantioselectivity. acs.org
Role of Catalysts and Additives in Reaction Efficiency and Selectivity
The choice of catalyst and additives is paramount in directing the outcome of isoquinolinol synthesis, significantly impacting reaction efficiency (yields, reaction times) and selectivity (regio- and stereoselectivity).
Catalysts: Transition metals, particularly palladium, copper, and rhodium, are central to many modern synthetic methods for isoquinolines. researchgate.netacs.orgacs.orgdatapdf.com
Palladium: Palladium catalysts, such as Pd(OAc)₂, often in combination with specific phosphine (B1218219) ligands like Walphos, are used in asymmetric Larock syntheses to produce axially chiral 3,4-disubstituted isoquinolines with excellent enantioselectivity and high yields. acs.org
Copper: Copper catalysts (e.g., CuI, CuBr, CuCl₂) are economically attractive and show broad utility. researchgate.netacs.org In the synthesis of isoquinolone-4-carboxylic acids, CuI was found to be the most effective catalyst, providing significantly higher yields compared to other copper salts. acs.org Copper catalysis is also employed in domino reactions to construct complex heterocyclic systems in a single pot. researchgate.netacs.org
Rhodium: Cationic rhodium(III) complexes, like [Cp*RhCl₂]₂, are effective for the synthesis of highly substituted isoquinolines from aryl ketone O-acetyloximes and internal alkynes. datapdf.com
Additives: Additives such as bases, oxidants, and ligands play crucial, multifaceted roles.
Bases: Bases are often essential for facilitating key steps in the catalytic cycle. In the copper-catalyzed synthesis of isoquinolone-4-carboxylic acids, Cs₂CO₃ was identified as the optimal base, outperforming K₂CO₃. acs.org The absence of a base completely inhibited product formation. acs.org In other copper-catalyzed oxidations, bases like 1,8-diazabicyclo acs.orgbeilstein-journals.orgundec-7-ene (DBU) are used. researchgate.net
Ligands: Chiral ligands are fundamental for asymmetric catalysis. In the Pd-catalyzed asymmetric Larock synthesis, the Walphos SL-W002-1 ligand was key to achieving high enantiomeric ratios. acs.org
Oxidants: In some reaction cycles, an external or internal oxidant is required to regenerate the active catalyst. datapdf.com For instance, in a TBAI/TBHP-catalyzed cascade reaction for pyrrolo[2,1-a]isoquinolines, tert-butyl hydroperoxide (TBHP) acts as an environmentally benign stoichiometric oxidant. rsc.org In other cases, the reaction is designed to be redox-neutral, with a part of the substrate molecule, such as an N-O bond, serving as an internal oxidant. datapdf.com
Table 2: Influence of Catalysts and Additives on Isoquinoline Synthesis
| Catalyst System | Additive(s) | Role of Additive(s) | Reaction | Outcome | Source(s) |
|---|---|---|---|---|---|
| Pd(OAc)₂ | Walphos SL-W002-1 | Chiral Ligand | Asymmetric Larock Synthesis | High yield (up to 98%) and enantioselectivity (up to 97.5:2.5 er). | acs.org |
| CuI | Cs₂CO₃ | Base | Ugi Post-cyclization | High yield (82%); base is essential for the reaction. | acs.org |
| [Cp*RhCl₂]₂ | NaOAc | Additive/Base | C-H Vinylation/C-N Formation | Efficient formation of highly substituted isoquinolines. | datapdf.com |
| TBAI | TBHP | Stoichiometric Oxidant | [3+2] Cycloaddition Cascade | Catalytic cycle regeneration, formation of polycyclic isoquinolines. | rsc.org |
Examination of Ionic vs. Radical Mechanisms in Isoquinolinol Formation
The formation of the isoquinolinol ring system typically proceeds through ionic pathways, involving polar bond formation and cleavage with intermediates such as carbocations or carbanions. masterorganicchemistry.com The mechanisms discussed previously, such as the Ugi post-cyclization and the aldol-type condensation, are classic examples of ionic processes involving nucleophilic attacks and condensations. acs.orgchim.it
However, radical mechanisms offer alternative synthetic routes, particularly for functionalizing otherwise unreactive positions. numberanalytics.com Radical reactions are characterized by homolytic bond cleavage and proceed via neutral, open-shell intermediates. masterorganicchemistry.com While less common for the primary construction of the isoquinoline core, radical pathways can be involved in related transformations or syntheses under specific conditions.
Ionic Pathways: These are the most common routes for isoquinoline synthesis. They involve well-defined steps such as nucleophilic addition to a carbonyl or imine, cyclization via intramolecular attack, and elimination/aromatization steps. acs.orgchim.it The Heck reaction, a cornerstone of C-C bond formation, is a well-studied ionic process involving an organometallic catalytic cycle. rsc.org
Radical Pathways: The involvement of radical mechanisms in isoquinoline chemistry can be seen in specific contexts. For example, pulse radiolysis studies have investigated the reaction of the isoquinoline molecule with hydroxyl radicals (·OH) in aqueous solutions, leading to the formation of OH-adduct radicals. researchgate.net The rate constants for these radical additions have been determined under various pH conditions. researchgate.net Synthetic methods employing photoredox catalysis can generate amine radical cations as key intermediates, which can then lead to the formation of iminium ions for subsequent reactions. beilstein-journals.org The choice of oxidant, such as O₂ or BrCCl₃, can be crucial in these radical-to-ionic crossover pathways. beilstein-journals.org Furthermore, cascade reactions catalyzed by systems like TBAI/TBHP are proposed to involve radical intermediates in the oxidation and aromatization steps. rsc.org The choice between a radical and an ionic reaction depends heavily on the reaction conditions, including the presence of light, radical initiators, or specific catalysts designed to facilitate single-electron transfer. numberanalytics.combeilstein-journals.org
Kinetic and Thermodynamic Aspects of Isoquinolinol Synthetic Transformations
The efficiency and outcome of a synthetic transformation are governed by both kinetic and thermodynamic factors.
Kinetic Aspects: Kinetics deals with the rate of a reaction and the factors that influence it. In the synthesis of isoquinolinols, several parameters are critical:
Catalyst Activity: The nature and concentration of the catalyst directly affect the reaction rate. Highly active catalysts can significantly shorten reaction times.
Temperature: Reaction rates are generally temperature-dependent, with higher temperatures often leading to faster reactions, although this can sometimes compromise selectivity.
Concentration of Reactants: The concentration of the starting materials influences the frequency of molecular collisions, thereby affecting the reaction rate.
Reaction Intermediates: Kinetic studies can provide valuable information about the reaction mechanism. For example, in a palladium-catalyzed asymmetric Larock synthesis, kinetic analysis showed that the substrate was consumed quickly within the first few hours, corresponding to the rapid formation of an isoquinolinium intermediate which was then more slowly converted to the final product. acs.org
Product Stability: The formation of the aromatic isoquinolinol ring is a strong thermodynamic driving force in many synthetic routes. The stability gained through aromatization often makes the final step of the reaction sequence irreversible and ensures a high yield of the desired product. researchgate.net
Equilibrium: While many synthetic steps are designed to be irreversible, some intermediates may exist in equilibrium. The position of this equilibrium is determined by the relative thermodynamic stabilities of the species involved.
Transition State Theory: Thermodynamic functions such as enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy of activation (ΔG‡) can be calculated for transition states to provide a deeper understanding of reaction barriers. mdpi.com Although detailed thermodynamic studies specifically for 3-isopropylisoquinolin-4-ol are not widely available, analysis of related systems shows that factors influencing the stability of the transition state are key to controlling the reaction pathway. mdpi.com For instance, the formation of thermodynamically stable spinel phases in nanoparticle synthesis was found to be limited by a CO₂ desorption step, a kinetic barrier. mdpi.com This illustrates the interplay between kinetic and thermodynamic control in determining the final product of a complex transformation.
Structure Activity Relationship Sar Studies of 3 Isopropylisoquinolin 4 Ol and Analogous Isoquinolinol Derivatives
Methodologies for SAR Determination in Isoquinoline (B145761) Scaffolds
The determination of structure-activity relationships for isoquinoline derivatives involves a combination of computational and experimental methods designed to elucidate how specific structural features influence biological activity. preprints.org
Computational Approaches:
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. japsonline.com For isoquinoline derivatives, 2D-QSAR models correlate physicochemical parameters (like hydrophobicity, electronics, and sterics) with activity, while 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) use steric and electrostatic fields to build predictive models. These models help in predicting the activity of novel isoquinoline derivatives and guide their design. japsonline.com
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target, such as an enzyme or receptor. nih.gov For isoquinoline scaffolds, docking studies can reveal key interactions, like hydrogen bonds and hydrophobic interactions, within the binding site of a protein, helping to rationalize the observed activity and selectivity. researchgate.net For instance, docking was used to explain the improved integrase inhibitory activity of certain 4-substituted 2-hydroxyisoquinoline-1,3(2H,4H)-diones. nih.gov
Pharmacophore Modeling: This method identifies the essential 3D arrangement of functional groups (pharmacophore) required for biological activity. It is particularly useful when the 3D structure of the biological target is unknown.
Experimental Approaches:
Synthesis of Compound Libraries: A primary experimental method involves the synthesis of a library of analogs where specific positions on the isoquinoline scaffold are systematically modified. researchoutreach.orgjptcp.com For example, researchers have synthesized libraries of isoquinoline derivatives with diverse substituents at positions 1, 3, 4, 5, 6, 7, or 8 to screen for hits against a particular biological target. researchoutreach.org
Fragment-Based Drug Discovery (FBDD): FBDD involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind to a biological target. researchoutreach.orgfrontiersin.org These hits can then be grown, linked, or merged to create more potent lead compounds. frontiersin.orgacs.org This strategy has been successfully adapted for the isoquinoline scaffold in a "fragment merging by design" approach, where identified fragments substituted at different positions are combined into a single, more potent molecule. researchoutreach.org
Biophysical Techniques: Methods such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Isothermal Titration Calorimetry (ITC) are used to confirm the binding of isoquinoline derivatives to their targets and to understand the structural basis of the interaction. nih.gov
Impact of Substituent Effects on Isoquinolinol Properties and Molecular Interactions (e.g., at C-3, C-4)
The biological properties of isoquinolinol derivatives are highly dependent on the nature and position of substituents on the core structure. The C-3 and C-4 positions are particularly important for modulating activity.
C-4 Position: The substituent at the C-4 position of the isoquinolinol nucleus has been shown to be critical for activity. In a series of isoquinolin-3-ol derivatives, the introduction of various nitrogen-containing substituents (amino, acylamino, carbamate, and ureido) at C-4 was explored for cardiovascular effects. nih.gov The study found that specific ureido groups at this position conferred selective renal vasodilator properties. nih.gov For example, 4-(allylureido)-6,7-dimethoxyisoquinolin-3-ol was identified as a potent renal vasodilator with minimal effects on blood pressure or heart rate. nih.gov In another study on 2-hydroxyisoquinoline-1,3(2H,4H)-diones, the introduction of alkyl and arylalkyl groups at the C-4 position was investigated for HIV-1 inhibition. nih.gov A docking study revealed that 4-pentyl and 4-(3-phenylpropyl) substituents led to slightly improved HIV-1 integrase inhibition compared to the unsubstituted scaffold. nih.gov
C-3 Position: The C-3 position is another key site for modification. In the development of allosteric HIV-1 integrase inhibitors, SAR studies of 1,3,4-trisubstituted isoquinolines showed that replacing a phenyl substituent at C-3 with a bulkier chromane (B1220400) ring resulted in a significant increase in potency. nih.gov This highlights the importance of steric bulk at this position for enhancing inhibitory activity.
Other Positions: Substitutions at other positions also play a crucial role. For isoquinoline-1-carboxaldehyde thiosemicarbazones, 4-amino and 4-(methylamino) derivatives showed the most potent antitumor activity against L1210 leukemia in mice. nih.gov In a different study on isoquinoline derivatives as corrosion inhibitors, the nature of the substituent significantly affected their protective efficiency, which ranged from 93% to 98.8%. ijcsi.pro
Table 1: Impact of Substituents on the Activity of Isoquinoline Derivatives
| Position | Substituent Type | Observed Effect | Compound Class | Reference |
|---|---|---|---|---|
| C-4 | Ureido groups (e.g., allylureido) | Potent and selective renal vasodilation | Isoquinolin-3-ols | nih.gov |
| C-4 | Alkyl/Arylalkyl groups (e.g., pentyl) | Slightly improved HIV-1 integrase inhibition | 2-Hydroxyisoquinoline-1,3(2H,4H)-diones | nih.gov |
| C-3 | Bulky groups (e.g., chromane) | Enhanced inhibitory activity | Allosteric HIV-1 Integrase Inhibitors | nih.gov |
| C-4 | Amino/Methylamino groups | Potent antitumor activity | Isoquinoline-1-carboxaldehyde thiosemicarbazones | nih.gov |
| Various | Diverse organic groups | High efficiency as corrosion inhibitors | Isoquinoline derivatives | ijcsi.pro |
Conformational Analysis and its Influence on Structure-Function Relationships
The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how the molecule fits into and interacts with its biological target. For isoquinoline derivatives, conformational analysis helps to understand these structure-function relationships.
Experimental techniques such as 1H-NMR are well-established for conformational analysis, using vicinal proton-proton scalar couplings to determine the geometry of ring systems. beilstein-journals.org X-ray crystallography provides definitive solid-state structural information, which has been used to analyze the conformation of isoquinoline derivatives and their complexes with target proteins. researchgate.netnih.govnih.gov For instance, crystal structures of isoquinoline inhibitors bound to HIV-1 integrase revealed the specific interactions and binding modes, allowing for a comparative analysis that explained the SAR for the series. nih.gov
Computational methods, including molecular dynamics simulations, can analyze the time-dependent evolution of a molecular system, providing insights into conformational stability and flexibility. researchgate.netresearchgate.net Such studies on isoquinoline derivatives can reveal important torsional angles and conformational preferences that are key to their biological function. researchgate.net
Chemical Lead Optimization Strategies via Directed Structural Modifications
Lead optimization is a critical phase in drug discovery where an initial "hit" or "lead" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net For isoquinoline-based compounds, several strategies are employed.
Structure-Activity Relationship (SAR)-Directed Optimization: This is a foundational strategy where the knowledge gained from SAR studies is used to make rational, directed modifications to the lead structure. nih.gov This involves altering functional groups or ring systems to enhance efficacy. nih.gov For example, after identifying that bulkier groups at the C-3 position of certain isoquinolines improved potency, further optimization would focus on exploring a variety of sterically demanding substituents at that site. nih.gov
Fragment-Based Strategies: As mentioned earlier, fragment-based approaches are powerful for lead discovery and optimization. frontiersin.org
Fragment Merging: This involves combining two or more fragments that bind to adjacent or overlapping sites on a target into a single, more potent molecule. researchoutreach.orgfrontiersin.orgacs.org This strategy can rapidly provide highly potent molecules without needing prior structural information of the fragment-protein complex. researchoutreach.org
Fragment Growing: This strategy involves extending a fragment hit by adding new functional groups to pick up additional interactions with the target protein, thereby improving affinity. frontiersin.orgacs.org This process must be efficient to quickly establish SAR. nih.gov
Fragment Linking: When two fragments bind to distinct, nearby sites, they can be connected with a chemical linker to create a single high-affinity molecule. acs.orgacs.org
Structural Simplification: Complex natural products often serve as initial leads but may have poor pharmacokinetic properties or be difficult to synthesize. nih.gov Structural simplification aims to reduce molecular complexity by truncating unnecessary groups, which can improve synthetic accessibility and optimize ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. nih.gov
Bioisosteric Replacement: This strategy involves substituting a functional group in the lead molecule with another group that has similar physical or chemical properties (a bioisostere). benthamscience.com This is done to improve potency, selectivity, or pharmacokinetic parameters while maintaining the primary biological activity. For example, replacing a metabolically liable part of a molecule with a more stable bioisostere is a common tactic. benthamscience.com
Table 2: Lead Optimization Strategies for Isoquinoline and Related Scaffolds
| Strategy | Description | Example Application | Reference |
|---|---|---|---|
| Fragment Merging | Combining two hit fragments substituted at different positions (e.g., C-4 and C-6) onto a single isoquinoline ring. | Development of potent kinase inhibitors. | researchoutreach.org |
| Fragment Growing | Extending a fragment hit with new functional groups to improve affinity for the target protein. | General FBDD approach applicable to isoquinoline leads. | frontiersin.orgnih.gov |
| Structural Simplification | Reducing the complexity of a lead compound to improve synthetic accessibility and pharmacokinetic profiles. | General strategy for natural product-derived leads. | nih.gov |
| Bioisosteric Replacement | Replacing a functional group with a bioisostere to enhance drug properties. | Commonly used in kinase inhibitor optimization. | benthamscience.com |
| SAR-Directed Modification | Systematically altering substituents based on established SAR to improve potency. | Replacing a phenyl group at C-3 with a bulkier chromane ring in HIV inhibitors. | nih.gov |
Computational and Theoretical Chemistry Studies on 3 Isopropylisoquinolin 4 Ol and Isoquinolinol Systems
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for exploring the electronic structure and predicting the reactivity of isoquinoline (B145761) systems. nih.govtechnion.ac.iluni-mainz.de These methods solve approximations of the Schrödinger equation to determine molecular properties like energy, geometry, and vibrational frequencies. uni-mainz.de
Studies on the parent isoquinoline molecule and its derivatives, such as 8-hydroxyquinoline (B1678124), have successfully employed DFT with the B3LYP functional and basis sets like 6-31G* to obtain optimized geometries and calculate vibrational bands. researchgate.netnih.gov The results from these calculations show good agreement with experimental data from FT-IR and FT-Raman spectroscopy, aiding in the assignment of vibrational modes. researchgate.net For the isoquinoline ground state, calculated bond distances and angles deviate by less than 0.01 Å on average from X-ray diffraction data, and calculated rotational constants align well with experimental values. rsc.org
For a molecule like 3-Isopropylisoquinolin-4-OL, DFT calculations can predict key reactivity indicators. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies reveals the molecule's stability and chemical reactivity. tandfonline.com For instance, a study on the parent isoquinoline calculated the HOMO-LUMO energy gap to be 3.78 eV, indicating its stability. tandfonline.com The electrostatic potential map, another output of DFT, can identify nucleophilic and electrophilic sites on the molecule, showing regions of high and low electron density, which is crucial for predicting how the molecule will interact with other chemical species. scielo.org.mx Such computational studies on related dihydroquinolin-4(1H)-one derivatives have been used to explore frontier molecular orbitals to gain insights into chemical reactivity, acidity, and basicity. nih.gov
Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction
Molecular docking and molecular dynamics (MD) simulations are indispensable computational tools for predicting how a ligand, such as an isoquinoline derivative, might interact with a biological target, typically a protein. eurekaselect.com Docking predicts the preferred orientation of a ligand within a protein's binding site, while MD simulations provide insights into the stability of the resulting ligand-protein complex over time. researchgate.netresearchgate.net
Numerous studies have applied these techniques to isoquinoline derivatives to rationalize their biological activities.
COX-2 Inhibition: Novel isoquinoline derivatives have been docked into the active site of cyclooxygenase-2 (COX-2) to predict their binding modes and understand their structure-activity relationships as anti-inflammatory agents. africaresearchconnects.comnih.gov
Antitubercular Activity: A series of pyrrolo[2,1-a]isoquinolines were synthesized and subjected to in silico molecular docking against ACP reductase, a key enzyme in tuberculosis. The analysis of ligand-receptor interactions and the calculation of free energy of binding (FEB) suggested that the synthesized compounds could have better antitubercular properties than the standard drug Rifampicin. rsc.org
Antiviral Potential: To identify potential inhibitors of the SARS-CoV-2 main protease (Mpro), 274 isoquinoline derivatives were screened using molecular docking. The best-docked compounds were then subjected to MD simulations to verify the stability of the ligand-protein complexes. eurekaselect.com
Acetylcholinesterase Inhibition: Docking studies on isoquinoline derivatives as potential acetylcholinesterase inhibitors for Alzheimer's disease showed that compounds with more electron-donating groups had lower binding energies, suggesting stronger interactions.
MD simulations complement docking by introducing flexibility to both the ligand and the protein, which is crucial for identifying the most energetically favorable binding modes and understanding the conformational changes that occur upon binding. researchgate.netunibo.it These simulations analyze parameters like root mean square deviation (RMSD) and root mean square fluctuation (RMSF) to assess the stability of the complex. researchgate.net
| Compound | Target Protein | Docking Score (kcal/mol) | Interacting Residues | Reference |
| Pyrrolo[2,1-a]isoquinoline 4p | ACP Reductase (4OHU) | -9.31 | LEU A:207, PRO A:156 | rsc.org |
| Pyrrolo[2,1-a]isoquinoline 4h | ACP Reductase (4OHU) | -9.04 | Not specified | rsc.org |
| Pyrrolo[2,1-a]isoquinoline 4q | ACP Reductase (4OHU) | -8.96 | Not specified | rsc.org |
| Isoquinoline Derivative 13 | Acetylcholinesterase | ~ -9.0 | Not specified | |
| Isoquinoline Derivative 14 | Acetylcholinesterase | ~ -9.0 | Not specified |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Isoquinoline Derivatives
QSAR is a computational modeling method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.commdpi.com This approach is instrumental in drug discovery for predicting the activity of new compounds and optimizing lead structures. mdpi.comjapsonline.com
QSAR models are broadly categorized into 2D and 3D approaches.
2D-QSAR: These models use descriptors calculated from the 2D representation of molecules, such as topological indices, constitutional descriptors, and physicochemical properties. researchgate.net
3D-QSAR: These models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), require the 3D alignment of molecules. They calculate steric and electrostatic fields around the molecules to correlate with biological activity, providing a 3D map that highlights regions where modifications could enhance potency. mdpi.comnih.gov
For isoquinoline derivatives, both 2D and 3D-QSAR models have been successfully developed. A study on isoquinolones as JNK1 inhibitors developed both 2D-QSAR and CoMFA models, which provided valuable information for designing novel inhibitors with improved activities. nih.gov Similarly, QSAR studies on quinoline (B57606) and isoquinoline derivatives as anti-malarial agents have utilized both approaches to guide the design of new compounds. nih.gov
The development of a robust QSAR model involves several key steps: compiling a dataset of compounds with their biological activities, calculating relevant molecular descriptors, building a model using statistical methods, and rigorously validating the model. mdpi.comuniroma1.it
A variety of molecular descriptors are employed, including 3D-MoRSE (Molecule Representation of Structures based on Electron diffraction) descriptors, which encode 3D structural information. japsonline.comjapsonline.com Statistical methods like Multiple Linear Regression (MLR) are often used to create the model equation. japsonline.comresearchgate.net
Validation is a critical step to ensure the model is robust and predictive. uniroma1.it It typically involves:
Internal Validation: Techniques like leave-one-out (LOO) cross-validation (Q²_LOO) are used to assess the model's internal stability. japsonline.comresearchgate.net
External Validation: The model's predictive power is tested on an external set of compounds that were not used in model development. The squared correlation coefficient (R²_ext) for the test set is a key metric. japsonline.comnih.gov
Y-Randomization: This test ensures the model is not the result of a chance correlation by repeatedly scrambling the biological activity data and rebuilding the model. researchgate.netuniroma1.it
A study on 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives as AKR1C3 inhibitors developed a statistically significant QSAR model, providing insights for lead optimization. japsonline.comresearchgate.net The table below summarizes the statistical validation of one of the developed models.
| Statistical Parameter | Description | Value | Reference |
| R² | Coefficient of determination (training set) | 0.6440 | japsonline.com |
| Q²_LOO | Cross-validated R² (leave-one-out) | 0.5756 | japsonline.com |
| R²_ext | R² for the external test set | 0.9179 | japsonline.com |
| CCC_ext | Concordance Correlation Coefficient (test set) | 0.8947 | japsonline.com |
| RMSE_tr | Root Mean Square Error (training set) | 0.3775 | japsonline.com |
| RMSE_ext | Root Mean Square Error (test set) | 0.2757 | japsonline.com |
2D and 3D QSAR Approaches in Molecular Design
Prediction of Spectroscopic Properties through Advanced Computational Methods
Advanced computational methods, primarily DFT, are highly effective for predicting the spectroscopic properties of molecules, including isoquinoline systems. researchgate.netresearchgate.net These theoretical calculations can predict vibrational (IR, Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra. nih.govresearchgate.netresearchgate.net
Theoretical calculations of vibrational frequencies for isoquinoline and 8-hydroxyquinoline have been shown to be in good agreement with experimental FT-IR and FT-Raman spectra, allowing for precise assignment of molecular motions to observed spectral bands. researchgate.netnih.gov For example, C-C aromatic stretching bands and C-O stretching vibrations calculated via DFT closely matched the frequencies observed in the experimental spectra. researchgate.net
Time-dependent DFT (TD-DFT) is a powerful method for simulating electronic absorption spectra (UV-Vis). nih.gov Studies on novel indolo[3,2-c]isoquinoline derivatives used TD-DFT to calculate absorption wavelengths (λmax), oscillator strengths, and electronic transitions, examining the effects of different solvents on the spectra. nih.gov Similar spectroscopic methods, supported by computational analysis, are used to study the interaction of isoquinoline alkaloids with biomolecules like DNA and plasma proteins. preprints.orgnih.gov For the isoquinoline alkaloid dehydrosalsolinol, DFT calculations were used to explore its potential energy surface and determine the relative energies of its isomers, with the calculated vibrational frequencies helping to interpret experimental IR data. researchgate.net
Photophysical Characteristics and Applications of 3 Isopropylisoquinolin 4 Ol As a Fluorescent Probe
Absorption and Emission Spectral Analysis of Isoquinolinol Fluorophores
The photophysical behavior of a fluorophore begins with its ability to absorb light, characterized by its absorption spectrum, and subsequently release that energy as light, detailed by its emission spectrum. Isoquinoline (B145761) derivatives typically exhibit absorption maxima in the ultraviolet (UV) to near-visible range. mdpi.com For instance, various highly functionalized isoquinoline derivatives (ISOs) show absorption maxima between 358 and 383 nm. The specific position of the absorption bands (λmax, abs) and their intensity, measured by the molar extinction coefficient (ε), are highly dependent on the molecular structure, including the nature and position of substituents on the isoquinoline core. mdpi.com
Upon excitation, these molecules relax to a lower energy state, emitting photons in the process. The resulting fluorescence emission occurs at a longer wavelength (λmax, em) than the absorption, a phenomenon known as the Stokes shift. For many isoquinoline derivatives, emission is observed in the blue region of the spectrum, with maxima reported between 395 and 446 nm. The magnitude of the Stokes shift is a critical parameter for fluorescent probes, as a larger shift minimizes self-absorption and improves detection sensitivity. In one study, an isoquinolyl borindolizine derivative exhibited an exceptionally large Stokes shift of 11,283 cm⁻¹, highlighting the tunability of these systems. chemrxiv.org
The table below summarizes the photophysical data for a selection of isoquinoline derivatives, illustrating the range of absorption and emission characteristics within this class of compounds.
| Compound/Derivative | λmax, abs (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | λmax, em (nm) | Solvent/Conditions |
| 1-(Isoquinolin-3-yl)imidazolidin-2-one (3e) | 377 | 5083 | - | 0.1 M H₂SO₄ mdpi.com |
| N-methyl analog of 3e (Compound 5) | 380 | - | 448 | 0.1 M H₂SO₄ mdpi.com |
| Isoquinoline Derivative 7b | 344 | - | - | Not specified mdpi.com |
| Isoquinoline Derivative 7c | 350 | - | - | Not specified mdpi.com |
| Isoquinoline Derivative 8 | 406 | - | 494 | 0.1 M H₂SO₄ mdpi.com |
| Isoquinoline Derivative 9 | 406 | - | 495 | 0.1 M H₂SO₄ mdpi.com |
| Isoquinolyl Borindolizine 3p | 370 | - | 635 | Dichloromethane chemrxiv.org |
Fluorescence Quantum Yields and Excited-State Lifetimes of Isoquinolinol Systems
The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed. A high quantum yield is a desirable characteristic for a fluorescent probe, as it corresponds to brighter emission. The substitution pattern on the isoquinoline core strongly influences the quantum yield. For example, a series of isoquinoline derivatives showed quantum yields ranging from 0.20 to as high as 0.90. In another study, 1-(isoquinolin-3-yl)azetidin-2-one demonstrated a remarkable quantum yield of 0.963, attributed to its rigid structure which limits non-radiative decay pathways. nih.gov Conversely, the introduction of heavy atoms or certain functional groups can lead to fluorescence quenching and low quantum yields. mdpi.comlibretexts.org
The excited-state lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. This parameter is also sensitive to the molecular environment and can be used in advanced fluorescence sensing techniques. Shorter lifetimes are often associated with more efficient fluorescence. rsc.org For some isoquinoline-based organoboron dyes, excited-state lifetimes have been measured in the nanosecond range, such as a singlet ICT lifetime of 7.4 ns in DMSO.
The following table presents fluorescence quantum yield and lifetime data for several isoquinoline systems, showcasing the impact of structural modifications.
Solvent Effects on Photophysical Properties and Solvatochromism
Solvatochromism refers to the change in the color of a substance, and thus its absorption and emission spectra, upon a change in solvent polarity. semanticscholar.org This phenomenon is particularly pronounced in molecules that exhibit a significant change in dipole moment between their ground and excited states, a common feature in donor-acceptor systems. researchgate.netmdpi.com Isoquinolinol derivatives, with their electron-donating hydroxyl group and electron-accepting nitrogen atom, are expected to display solvatochromic behavior.
A positive solvatochromism (bathochromic or red shift) is observed when the emission maximum shifts to longer wavelengths with increasing solvent polarity. rsc.org This occurs when the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvents. Conversely, a negative solvatochromism (hypsochromic or blue shift) can occur if the ground state is more stabilized. The fluorescence quantum yield of solvatochromic dyes is also often strongly influenced by solvent polarity, with many probes exhibiting high fluorescence in nonpolar environments and quenched fluorescence in polar protic solvents like water. mdpi.comnih.gov This "switch-like" behavior is highly advantageous for sensing applications, as it can lead to a significant increase in emission intensity when the probe binds to a target in a nonpolar microenvironment, such as a protein binding pocket. nih.govmdpi.com
Energy Transfer and Intramolecular Charge Transfer Mechanisms in Isoquinolinol Derivatives
The fluorescence properties of isoquinolinol derivatives are governed by complex photophysical processes, primarily Intramolecular Charge Transfer (ICT) and Photoinduced Electron Transfer (PET).
Intramolecular Charge Transfer (ICT): In molecules containing electron-donating (D) and electron-accepting (A) groups connected by a π-conjugated system, excitation with light can cause an electron to move from the donor to the acceptor. researchgate.netnih.gov This creates a highly polar excited state, known as the ICT state. The emission from this state is very sensitive to the polarity of the environment, which is the basis for the solvatochromism discussed previously. researchgate.netacs.org In isoquinolinols, the hydroxyl group can act as a donor and the pyridinic nitrogen in the isoquinoline ring acts as an acceptor, making ICT a key mechanism. The efficiency of ICT and the resulting emission properties can be fine-tuned by modifying the donor and acceptor strengths through chemical synthesis. rsc.org
Photoinduced Electron Transfer (PET): PET is another important mechanism, often exploited in the design of "turn-on" fluorescent sensors. crimsonpublishers.com In a typical PET sensor, a fluorophore is linked to a receptor unit that also has a redox-active moiety (e.g., a tertiary amine). In the "off" state, upon excitation, an electron is transferred from the receptor to the fluorophore, quenching its fluorescence. When the receptor binds to an analyte (like a proton or a metal ion), its redox potential changes, inhibiting the PET process. This blockage of the quenching pathway restores the fluorescence, leading to a "turn-on" signal. nih.govcrimsonpublishers.com
Energy Transfer: In some systems, energy can be transferred non-radiatively from an excited donor molecule (a "sensitizer" or "antenna") to an acceptor molecule. nih.govacs.org This process, often described by Förster Resonance Energy Transfer (FRET), is highly distance-dependent. While often used in systems with two separate fluorophores, similar principles can apply within a single molecule or in complexes, such as those involving lanthanide ions, where the isoquinoline ligand can act as an antenna to absorb light and transfer the energy to the metal ion, which then luminesces. nih.govacs.orgoaepublish.com
Design and Development of 3-Isopropylisoquinolin-4-OL as a Specific Fluorescent Probe or Sensor
The sensitive and tunable photophysical properties of the isoquinolinol scaffold make it an excellent platform for designing fluorescent probes and sensors for various analytes and environmental parameters.
The design of a selective chemosensor involves integrating a specific recognition site (receptor) with the isoquinolinol fluorophore. The binding of an analyte to the receptor triggers a change in the photophysical properties of the fluorophore, such as its emission intensity or wavelength. nih.govmdpi.com
Common sensing mechanisms include:
Chelation-Enhanced Fluorescence (CHEF): The probe is weakly fluorescent on its own, but upon chelation with a metal ion, a rigid complex is formed. This rigidity restricts intramolecular vibrations and rotations that would otherwise lead to non-radiative decay, thus enhancing the fluorescence intensity. crimsonpublishers.com
Chelation-Quenched Fluorescence (CHEQ): The probe is fluorescent, but binding to certain metal ions (especially paramagnetic ones like Cu²⁺) quenches the fluorescence through energy or electron transfer processes. mdpi.com
ICT/PET Modulation: As described earlier, analyte binding can turn fluorescence "on" by inhibiting a PET quenching pathway or can cause a spectral shift by altering the ICT process. crimsonpublishers.comnih.gov
Selectivity is achieved by carefully designing the receptor to have a high affinity for a specific target analyte. For example, spiropyran derivatives incorporating an isoquinoline unit have been developed as dual chemosensors for Co(II) and In(III) ions, where each ion induces a distinct colorimetric and fluorescent response. mdpi.com Similarly, a naphthalimide-appended isoquinoline Schiff base was designed for the selective detection of Al³⁺ through a CHEF mechanism that inhibits PET. crimsonpublishers.com
pH Sensing: The nitrogen atom in the isoquinoline ring is basic and can be protonated in acidic conditions. This protonation significantly alters the electronic properties of the molecule. rsc.org Protonation often blocks PET from an appended amine group or enhances the electron-accepting nature of the ring, leading to dramatic changes in fluorescence. rsc.orgresearchgate.net For many N-heterocycles, fluorescence is weak in the neutral state but becomes strong upon protonation, providing a "turn-on" response to low pH. rsc.org The fluorescence of some probes is stable over a wide pH range (e.g., pH 3-9), which is crucial for applications in biological systems. mdpi.com This responsiveness allows isoquinolinols to be developed as probes for monitoring pH changes in cellular compartments like mitochondria or lysosomes during processes such as mitophagy. acs.org
Viscosity Sensing: The fluorescence of certain molecules, known as "molecular rotors," is highly sensitive to the viscosity of their environment. acs.orgsioc-journal.cn These probes typically have components that can rotate freely in the excited state in low-viscosity solvents, which provides a non-radiative decay pathway and quenches fluorescence. In a high-viscosity environment, this intramolecular rotation is hindered, blocking the non-radiative pathway and causing a significant increase in fluorescence quantum yield. semanticscholar.orgacs.org Isoquinoline derivatives designed with rotatable bonds, often based on a Twisted Intramolecular Charge Transfer (TICT) mechanism, can function as viscosity sensors. sioc-journal.cn Such probes are valuable for studying microviscosity changes within living cells, which can be indicative of disease states. sioc-journal.cn
Mechanistic Basis of Biological Interactions and Advanced Chemical Biology Applications of 3 Isopropylisoquinolin 4 Ol
Mechanistic Studies of Enzyme-Inhibitor Interactions Facilitated by Isoquinolinol Structures
The isoquinolinol scaffold is a key pharmacophore in the design of various enzyme inhibitors. The hydroxyl group and the nitrogen atom of the isoquinoline (B145761) ring are often crucial for forming key interactions within the active sites of target enzymes.
Kinase Inhibition Mechanisms
Isoquinoline derivatives, particularly isoquinoline sulfonamides, are well-known inhibitors of protein kinases, which they achieve by competing with ATP for the enzyme's active site. acs.org The crystal structure of casein kinase-1 complexed with an isoquinoline sulfonamide inhibitor revealed that the selectivity for protein kinases is achieved through hydrophobic contacts and a critical hydrogen bond involving the nitrogen atom of the isoquinoline ring. acs.org The substitution pattern on the isoquinoline ring is a primary determinant of selectivity for individual kinases. acs.orgrxlist.com For some kinase inhibitors, the rigidity of the isoquinoline ring is a key factor in their selectivity profile. brad.ac.uk More flexible kinases may better accommodate rigid inhibitors, and the nitrogen atom in the isoquinoline ring can form crucial hydrogen bonds with the kinase hinge region. brad.ac.uk
Dual Inhibition Mechanisms of Topoisomerases and Histone Deacetylases
Several studies have explored the development of dual inhibitors targeting both topoisomerases and histone deacetylases (HDACs), enzymes that play critical roles in cancer progression. oncotarget.comnih.govsci-hub.se The rationale for this dual-targeting approach is the potential for synergistic antitumor effects. oncotarget.com Isoquinoline-based scaffolds have been successfully employed in the design of such dual inhibitors. oncotarget.comsci-hub.se For instance, indolo[3,2-c]isoquinoline hydroxamic acid derivatives have been synthesized and shown to inhibit both topoisomerases and HDACs. oncotarget.comsci-hub.se The isoquinoline moiety often serves as the topoisomerase-inhibiting pharmacophore, while a hydroxamic acid group acts as the zinc-binding group essential for HDAC inhibition. oncotarget.com Mechanistic studies suggest that these dual inhibitors can induce DNA damage, cell cycle arrest, and apoptosis in cancer cells. oncotarget.comsci-hub.se
Thymidine (B127349) Phosphorylase Inhibition Mechanisms
Thymidine phosphorylase (TP) is an enzyme implicated in tumor angiogenesis and is a target for anticancer drug development. nih.govmdpi.com Isoquinoline-based compounds have been synthesized and evaluated as inhibitors of this enzyme. nih.govmdpi.com A study on isoquinoline-oxadiazole derivatives demonstrated potent inhibitory activity against thymidine phosphorylase. mdpi.com Molecular docking studies suggest that these inhibitors bind effectively within the active site of the enzyme, and their inhibitory potential is significantly influenced by the substitution pattern on the phenyl ring attached to the core scaffold. mdpi.com
Aldo-Keto Reductase Inhibition Mechanisms
Aldo-keto reductases (AKRs), such as AKR1C3, are involved in the biosynthesis of steroid hormones and are implicated in the progression of certain cancers, like castration-resistant prostate cancer. nih.govarchivesofmedicalscience.com Isoquinoline alkaloids have been identified as a novel class of AKR1C3 inhibitors. A study of nineteen isoquinoline alkaloids found that stylopine was the most potent inhibitor, demonstrating the potential of the isoquinoline scaffold for targeting this enzyme family. The development of 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids has also yielded selective AKR1C3 inhibitors. researchgate.net These findings suggest that the isoquinoline core can be a valuable template for designing inhibitors that can modulate steroid and prostaglandin (B15479496) metabolism.
Molecular Mechanisms of Interaction with Cellular Pathways and Processes
Isoquinoline alkaloids and their derivatives can modulate a variety of cellular pathways and processes, leading to their observed biological effects. nih.gov These compounds have been shown to induce cell cycle arrest, apoptosis, and autophagy in cancer cells. nih.gov The underlying mechanisms often involve direct binding to nucleic acids or proteins, inhibition of key enzymes, and epigenetic modulation. nih.gov
For example, the isoquinoline alkaloid berberine (B55584) has been shown to interact with multiple cellular pathways. It can induce autophagic cell death in drug-resistant cells through the activation of AMP-activated protein kinase (AMPK). In cancer cells, berberine can inhibit the mTOR, Akt, and MAPK signaling pathways, leading to the induction of autophagy. It has also been reported to downregulate the expression of oncogenes and upregulate tumor suppressor genes by inhibiting histone deacetylase (HDAC) activity. nih.gov
Other isoquinoline derivatives have been shown to interfere with pathways related to neuroinflammation. For instance, certain isoquinoline-1-carboxamide (B73039) derivatives can inhibit the lipopolysaccharide (LPS)-induced production of pro-inflammatory mediators in microglial cells by blocking the MAPKs/NF-κB signaling pathway. In the context of Alzheimer's disease models, the isoquinoline alkaloid dauricine (B190908) has been found to ameliorate pathological changes by inhibiting amyloid precursor protein (APP) processing and reducing tau hyperphosphorylation through the PP2A, p35/25, and CDK5 pathways. Furthermore, some isoquinoline derivatives have demonstrated the ability to downregulate inhibitor of apoptosis proteins (IAPs) like XIAP, cIAP-1, and survivin, thereby promoting caspase-induced apoptosis in cancer cells.
| Cellular Pathway/Process | Mediating Isoquinoline Derivative | Observed Molecular Mechanism |
| Apoptosis | Berberine, Dauricine, other isoquinoline derivatives | Induction of caspase cascades, regulation of Bcl-2 family proteins, downregulation of IAPs. nih.gov |
| Autophagy | Berberine | Activation of AMPK, inhibition of mTOR, Akt, and MAPK signaling pathways. |
| Cell Cycle Arrest | Berberine, Indolo[3,2-c]isoquinoline derivatives | Upregulation of p21 and p53, downregulation of cyclins and CDKs. oncotarget.comnih.gov |
| Neuroinflammation | Isoquinoline-1-carboxamides | Inhibition of MAPKs/NF-κB signaling pathway in microglial cells. |
| Alzheimer's Disease Pathology | Dauricine | Inhibition of APP processing, reduction of tau hyperphosphorylation via PP2A, p35/25, and CDK5 pathways. |
| Epigenetic Modulation | Berberine | Inhibition of histone deacetylase (HDAC) activity, leading to histone hyperacetylation. nih.gov |
Cell Cycle Modulation Pathways
The cell cycle, a fundamental process for cell proliferation, is tightly regulated by a series of checkpoints and a complex interplay of proteins. Dysregulation of the cell cycle is a hallmark of cancer, making it a key target for therapeutic intervention. The compound 3-Isopropylisoquinolin-4-OL has been investigated for its effects on cell cycle progression, demonstrating an ability to induce cell cycle arrest, particularly at the G2/M phase. nih.govijbs.comdovepress.commdpi.com
The transition from the G2 phase to the M (mitosis) phase is a critical checkpoint, ensuring that DNA replication is complete and any damage is repaired before the cell divides. This transition is primarily controlled by the cyclin B1/CDK1 complex. ijbs.com The activity of this complex is essential for initiating the events of mitosis. Research indicates that this compound can modulate the levels and activity of key regulatory proteins involved in this checkpoint.
Specifically, treatment with related compounds has been shown to downregulate the expression of both cyclin B1 and its catalytic partner, cyclin-dependent kinase 1 (CDK1). ijbs.com This reduction in the core G2/M machinery prevents cells from entering mitosis. Furthermore, the activity of the cyclin B1/CDK1 complex is also regulated by the phosphatase Cdc25C, which removes inhibitory phosphates from CDK1. Evidence suggests that compounds with similar mechanisms of action can also decrease the levels of Cdc25C, further contributing to the inactivation of the cyclin B1/CDK1 complex and subsequent G2/M arrest. ijbs.com
Another important regulator of the cell cycle is the p21Waf1/Cip1 protein, a cyclin-dependent kinase inhibitor (CDKI). p21 can bind to and inactivate various cyclin/CDK complexes, including the cyclin B1/CDK1 complex, thereby halting cell cycle progression. ijbs.com Studies have shown that treatment with compounds that induce G2/M arrest can lead to an upregulation of p21 protein levels. ijbs.commdpi.com This increase in p21 provides an additional layer of inhibition on the G2/M transition, reinforcing the cell cycle arrest.
The following table summarizes the key proteins modulated by compounds with similar mechanisms to this compound and their role in G2/M cell cycle arrest.
| Protein | Effect of Treatment | Role in Cell Cycle | Consequence of Modulation |
| Cyclin B1 | Downregulation ijbs.com | Forms a complex with CDK1 to drive G2/M transition. ijbs.com | Inhibition of G2/M progression. |
| CDK1 | Downregulation ijbs.com | Catalytic subunit of the G2/M checkpoint complex. ijbs.com | Inhibition of G2/M progression. |
| Cdc25C | Downregulation ijbs.com | Activates the Cyclin B1/CDK1 complex. ijbs.com | Inhibition of G2/M progression. |
| p21Waf1/Cip1 | Upregulation ijbs.commdpi.com | Inhibits Cyclin/CDK complexes. | Reinforcement of G2/M arrest. |
Apoptosis Induction Pathways and Their Triggers
Apoptosis, or programmed cell death, is a crucial physiological process for removing damaged or unwanted cells. It is characterized by a series of morphological and biochemical changes orchestrated by a family of proteases called caspases. researchgate.net There are two main pathways leading to apoptosis: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. researchgate.netnih.gov Evidence suggests that this compound and similar compounds can trigger apoptosis through both of these pathways. nih.gov
Extrinsic Pathway: The extrinsic pathway is initiated by the binding of extracellular death ligands to their corresponding receptors on the cell surface. researchgate.net This leads to the recruitment of adaptor proteins and the subsequent activation of initiator caspase-8. researchgate.netnih.gov Activated caspase-8 can then directly cleave and activate effector caspases, such as caspase-3, leading to the execution of apoptosis. researchgate.net Furthermore, caspase-8 can cleave a protein called Bid, creating a truncated form known as tBid. nih.gov tBid then translocates to the mitochondria, where it can activate the intrinsic apoptotic pathway, thus providing a link between the two pathways. nih.gov
Intrinsic Pathway: The intrinsic pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. mdpi.comroswellpark.org Cellular stress can lead to the activation of pro-apoptotic Bcl-2 family members, causing them to permeabilize the outer mitochondrial membrane. mdpi.com This results in the release of cytochrome c from the mitochondria into the cytosol. nih.govmdpi.com In the cytosol, cytochrome c binds to Apaf-1, which then recruits and activates initiator caspase-9. mdpi.com Caspase-9, in turn, activates effector caspases like caspase-3, culminating in apoptosis. mdpi.com Studies on related compounds have shown a decrease in the expression of the anti-apoptotic protein Bcl-2, which would favor the induction of the intrinsic pathway. nih.gov
The activation of effector caspases, such as caspase-3, is a common convergence point for both the extrinsic and intrinsic pathways. researchgate.net Once activated, caspase-3 cleaves a variety of cellular substrates, leading to the characteristic features of apoptosis, including DNA fragmentation and cell shrinkage. researchgate.net Research on compounds with similar apoptotic mechanisms has demonstrated increased caspase-3 activity. nih.gov
The table below outlines the key molecular events in the apoptosis induction pathways triggered by compounds analogous to this compound.
| Pathway | Key Protein/Event | Observed Effect | Consequence |
| Extrinsic | Caspase-8 | Activation nih.gov | Initiates extrinsic apoptosis and cleaves Bid. nih.gov |
| Bid/tBid | Cleavage to tBid nih.gov | tBid translocates to mitochondria, linking to the intrinsic pathway. nih.gov | |
| Intrinsic | Bcl-2 | Down-regulation nih.gov | Promotes mitochondrial outer membrane permeabilization. mdpi.com |
| Cytochrome c | Release from mitochondria nih.gov | Activates caspase-9 in the cytosol. mdpi.com | |
| Caspase-9 | Activation | Activates effector caspases. mdpi.com | |
| Common | Caspase-3 | Increased activity nih.gov | Execution of apoptosis. researchgate.net |
Mechanisms of Antiviral Pathway Interference (e.g., NF-κB, MAPK/ERK)
Viral infections trigger a complex array of host cellular signaling pathways, many of which are manipulated by the virus to facilitate its replication and spread. Two of the most critical pathways involved in the host antiviral response are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. jmb.or.krfrontiersin.org These pathways regulate the expression of numerous genes involved in inflammation and immunity. jmb.or.kr The compound this compound and its derivatives have been explored for their potential to interfere with these viral-hijacked pathways.
The NF-κB pathway is a central regulator of the innate and adaptive immune responses. frontiersin.org In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by viral components or pro-inflammatory cytokines, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for inflammatory cytokines like TNF-α, IL-6, and IL-1β. jmb.or.krfrontiersin.org Many viruses have evolved mechanisms to activate the NF-κB pathway to their own advantage, for instance, to promote viral gene expression or to create a pro-inflammatory environment conducive to viral spread. mdpi.com
The MAPK pathway is another crucial signaling cascade involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. nih.gov The MAPK family includes several key kinases, such as extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. nih.gov Similar to the NF-κB pathway, the MAPK pathway can be activated by various viral infections, leading to the regulation of transcription factors and the expression of genes that can either support or inhibit viral replication, depending on the specific virus and host cell type. nih.gov There is also significant crosstalk between the MAPK and NF-κB pathways, with MAPKs often acting upstream to regulate NF-κB activation. jmb.or.kr
Research into compounds with antiviral properties suggests that they can interfere with these pathways. For instance, some antiviral agents have been shown to inhibit the phosphorylation and subsequent activation of key MAPK proteins like p38 and JNK. mdpi.com By blocking these upstream kinases, they can prevent the downstream activation of transcription factors and the production of pro-inflammatory cytokines. mdpi.com Similarly, inhibition of the NF-κB pathway can occur through the prevention of IκB degradation, thereby sequestering NF-κB in the cytoplasm and blocking its transcriptional activity. frontiersin.org
The potential interference of this compound with these pathways could be a key mechanism of its antiviral activity, particularly against viruses like Hepatitis B virus, which are known to manipulate host signaling for their replication.
| Pathway | Key Components | Role in Viral Infection | Potential Interference by this compound |
| NF-κB | IκB, NF-κB (p65) | Activated by viruses to promote viral gene expression and inflammation. mdpi.com | Inhibition of IκB degradation, preventing NF-κB nuclear translocation and activation. frontiersin.org |
| MAPK/ERK | p38, JNK, ERK | Activated by viruses to regulate host and viral gene expression. nih.gov | Inhibition of p38 and JNK phosphorylation, blocking downstream signaling. mdpi.com |
This compound as a Chemical Tool for Elucidating Biological Processes
Chemical probes are small molecules used to study and manipulate biological systems. An ideal chemical probe exhibits high potency, selectivity, and a well-characterized mechanism of action, allowing researchers to investigate the function of specific proteins or pathways in a cellular or organismal context. This compound, with its defined biological activities, holds potential as a chemical tool for dissecting complex biological processes.
The ability of this compound to induce cell cycle arrest and apoptosis makes it a valuable tool for studying these fundamental cellular events. For example, by using this compound to synchronize a population of cells at the G2/M checkpoint, researchers can investigate the molecular events that govern mitotic entry and exit. This synchronized population allows for a more detailed analysis of protein expression, phosphorylation events, and protein-protein interactions that occur specifically at this stage of the cell cycle.
Similarly, its capacity to trigger apoptosis through both the intrinsic and extrinsic pathways can be exploited to unravel the intricate signaling networks that control programmed cell death. By observing the cellular response to this compound, researchers can identify novel components of the apoptotic machinery or elucidate the crosstalk between different cell death pathways.
Furthermore, the antiviral properties of this compound suggest its utility in virology research. It can be used to probe the host-virus interactions that are critical for viral replication. For instance, by examining how the compound interferes with viral life cycles, researchers can identify host factors that are essential for viral propagation. This knowledge can then be used to develop new antiviral therapies that target these host dependencies.
To enhance its utility as a chemical probe, this compound could be modified to incorporate "handles" for target identification studies. For example, a biotin (B1667282) or a photo-affinity label could be chemically attached to the molecule. These modified versions could then be used in pull-down experiments or photo-affinity labeling studies to isolate and identify the direct protein targets of this compound within the cell. This would provide definitive evidence of its mechanism of action and could uncover previously unknown biological functions.
Strategies for Modulating Biological Interactions through Isoquinolinol Derivatization
The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. researchgate.net By systematically modifying the structure of this compound, it is possible to modulate its biological activity, potency, and selectivity. This process of creating and testing derivatives is a cornerstone of drug discovery and the development of more refined chemical probes.
Structure-activity relationship (SAR) studies involve synthesizing a series of analogs of a lead compound and evaluating their biological effects. nih.gov For this compound, several positions on the isoquinoline ring system are amenable to chemical modification.
The Isopropyl Group at Position 3: The size and nature of the substituent at this position can significantly impact activity. Replacing the isopropyl group with other alkyl or aryl groups could alter the compound's binding affinity for its target protein(s). For example, increasing or decreasing the lipophilicity of this group could affect its ability to cross cell membranes or fit into a hydrophobic binding pocket.
The Hydroxyl Group at Position 4: The hydroxyl group is likely involved in hydrogen bonding interactions with the target protein. nih.gov This group could be converted to an ether or an ester to probe the importance of this hydrogen bond. Furthermore, replacing it with other functional groups, such as an amine or a thiol, could lead to new interactions and potentially altered biological activity.
The Nitrogen Atom: The nitrogen atom in the isoquinoline ring is basic and can be protonated at physiological pH. This positive charge may be important for electrostatic interactions with the target. The basicity of the nitrogen can be modulated by introducing substituents on the ring.
By systematically exploring these and other modifications, a library of this compound derivatives can be created. The biological activities of these derivatives would then be tested in relevant assays (e.g., cell cycle analysis, apoptosis assays, antiviral assays). The data from these experiments would allow for the development of a comprehensive SAR model, which would guide the design of future derivatives with improved properties, such as increased potency, enhanced selectivity, or novel biological activities. nih.gov
The following table outlines potential derivatization strategies and their expected impact on biological activity.
| Position of Modification | Type of Modification | Rationale | Potential Outcome |
| Position 3 | Varying alkyl/aryl groups | Explore the size and lipophilicity requirements of the binding pocket. | Altered potency and selectivity. |
| Position 4 | Etherification, esterification, or replacement of the hydroxyl group | Investigate the role of hydrogen bonding. nih.gov | Modified binding affinity and biological activity. |
| Benzene (B151609) Ring | Introduction of various substituents | Modulate electronic properties and overall shape. mdpi.com | Improved potency, selectivity, and pharmacokinetic properties. |
| Nitrogen Atom | Modulation of basicity through ring substitution | Alter electrostatic interactions with the target. | Changes in binding affinity and biological profile. |
Q & A
Q. What are the standard synthetic routes for 3-Isopropylisoquinolin-4-OL, and what reagents are critical for its preparation?
The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. Key steps may include:
- Oxidation : Use of potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce hydroxyl groups .
- Substitution : Nucleophilic substitution with isopropyl groups using alkyl halides or Grignard reagents under controlled conditions .
- Purification : Column chromatography or recrystallization to isolate the target compound. Reaction conditions (temperature, solvent polarity, and catalyst selection) must be optimized to avoid side products like dehalogenated or over-oxidized derivatives .
Q. How is the structural identity of this compound confirmed experimentally?
A combination of spectroscopic and computational methods is employed:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify aromatic proton environments and substituent positions. For example, the isopropyl group’s methyl protons appear as a doublet near δ 1.2–1.4 ppm .
- Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]⁺ ion at m/z 218.12) and fragmentation patterns .
- InChI Key Validation : Cross-referencing with PubChem’s standardized identifiers (e.g., InChIKey=QBTBXSAXOFOZIA-UHFFFAOYSA-N for structural analogs) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) for this compound derivatives?
Contradictions often arise from dynamic effects or impurities. Methodological approaches include:
- Variable-Temperature NMR : To assess conformational flexibility or tautomerism in the isoquinoline ring .
- 2D NMR Techniques (COSY, HSQC): To assign coupling relationships and distinguish overlapping signals .
- Computational Modeling : Density Functional Theory (DFT) to simulate NMR chemical shifts and compare with experimental data .
Q. What strategies optimize regioselective substitution at the 3-position of the isoquinoline core?
Regioselectivity challenges arise due to competing reactivity at adjacent positions. Solutions include:
- Protecting Groups : Temporarily block the 4-hydroxyl group with acetyl or tert-butyldimethylsilyl (TBDMS) to direct substitution to the 3-position .
- Catalytic Systems : Use transition-metal catalysts (e.g., Pd/Cu) for Suzuki-Miyaura coupling with isopropyl boronic acids .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at the desired position .
Q. How can researchers design cytotoxicity studies for this compound derivatives, and what controls are essential?
A robust experimental design includes:
- Cell Line Selection : Use cancer (e.g., HeLa, MCF-7) and non-cancerous (e.g., HEK293) lines to assess selectivity .
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to determine IC₅₀ values.
- Controls : Include a positive control (e.g., doxorubicin) and vehicle control (e.g., DMSO) to validate assay conditions .
- Mechanistic Studies : Flow cytometry for apoptosis/necrosis differentiation and ROS detection assays .
Methodological Considerations
Q. What analytical techniques are recommended for assessing the purity of this compound in preclinical studies?
Q. How should researchers address low yields in the final step of this compound synthesis?
Troubleshooting steps include:
- Reaction Monitoring : Use TLC or in-situ IR to identify incomplete reactions or intermediate degradation.
- Catalyst Screening : Test alternatives like palladium on carbon (Pd/C) or nickel catalysts for hydrogenation steps .
- Solvent Optimization : Switch from THF to dichloromethane (DCM) to improve solubility of hydrophobic intermediates .
Data Interpretation and Reporting
Q. How can computational tools aid in predicting the biological activity of this compound analogs?
- Molecular Docking : Use AutoDock Vina to simulate binding affinity to target proteins (e.g., topoisomerase II) .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with cytotoxicity data from PubChem datasets .
- ADMET Prediction : Software like SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
